3-(4-Methylphenyl)-2-phenyl-1,3-thiazolidin-4-one is a compound belonging to the class of thiazolidin-4-ones, which are heterocyclic compounds characterized by a five-membered ring containing sulfur and nitrogen atoms. This compound is notable for its potential biological activities, including antimicrobial, antiviral, and anticancer properties. The thiazolidinone scaffold has been the focus of extensive research due to its diverse pharmacological applications.
The compound can be synthesized through various methods, often involving the reaction of substituted aromatic aldehydes with thioglycolic acid in the presence of coupling agents. Research articles have documented several synthetic pathways and biological evaluations of thiazolidin-4-one derivatives, highlighting their significance in medicinal chemistry .
3-(4-Methylphenyl)-2-phenyl-1,3-thiazolidin-4-one is classified as a thiazolidinone derivative. Thiazolidinones are known for their wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer effects. The specific substitution patterns on the thiazolidinone ring can significantly influence the compound's biological properties .
The synthesis of 3-(4-Methylphenyl)-2-phenyl-1,3-thiazolidin-4-one typically involves a two-step process:
The synthesis process requires careful monitoring of reaction conditions such as temperature and solvent choice to ensure high yields and purity of the final product. Thin-layer chromatography (TLC) is often employed to track reaction progress .
The molecular structure of 3-(4-Methylphenyl)-2-phenyl-1,3-thiazolidin-4-one features a thiazolidine ring with a carbonyl group at position four and phenyl groups at positions two and three. The presence of a methyl group on one of the phenyl rings contributes to its unique properties.
Key structural data include:
The compound can participate in various chemical reactions typical for thiazolidinones, including:
Reactions involving 3-(4-Methylphenyl)-2-phenyl-1,3-thiazolidin-4-one are often monitored using spectroscopic techniques such as infrared (IR) spectroscopy and nuclear magnetic resonance (NMR) spectroscopy to confirm structural integrity and functional group presence .
The mechanism of action for 3-(4-Methylphenyl)-2-phenyl-1,3-thiazolidin-4-one involves interaction with biological targets that may include enzymes or receptors involved in disease processes. For instance:
Biological evaluations have shown that derivatives of thiazolidinones exhibit varying degrees of activity against different pathogens and cancer cell lines, suggesting that structural modifications can enhance efficacy .
Key physical properties include:
Chemical properties include:
3-(4-Methylphenyl)-2-phenyl-1,3-thiazolidin-4-one has several applications in scientific research:
Thiazolidin-4-one represents a privileged heterocyclic scaffold in medicinal chemistry, characterized by a five-membered ring featuring sulfur at position 1, nitrogen at position 3, and a carbonyl group at position 4. This versatile core enables extensive structural modifications at the C2, N3, and C5 positions, facilitating the rational design of compounds with tailored biological activities [1] [9]. The scaffold's significance is evidenced by its presence in marketed pharmaceuticals such as the antidiabetic agents pioglitazone and rosiglitazone (thiazolidine-2,4-diones), and the multiple sclerosis treatment ponesimod [1] [9]. Thiazolidin-4-one derivatives exhibit a broad spectrum of pharmacological activities, including antimicrobial, anticancer, antiviral, and antiprotozoal effects, making them valuable templates for developing novel therapeutic agents against challenging diseases [1] [5] [9]. The scaffold's drug-like properties, synthetic accessibility, and capacity for structure-activity relationship optimization contribute to its prominence in drug discovery pipelines targeting diverse molecular pathways.
Table 1: Clinical Applications of Select Thiazolidin-4-one Derivatives
Compound | Therapeutic Category | Key Molecular Target | Clinical Status |
---|---|---|---|
Pioglitazone | Antidiabetic | PPARγ agonist | Marketed (EU/US) |
Rosiglitazone | Antidiabetic | PPARγ agonist | Marketed (EU/US) |
Ponesimod | Immunomodulator | Sphingosine-1-phosphate receptor modulator | Approved (2021, EU/US) |
3-(4-Methylphenyl)-2-phenyl-1,3-thiazolidin-4-one | Under investigation | Not fully characterized | Preclinical research |
The specific derivative 3-(4-Methylphenyl)-2-phenyl-1,3-thiazolidin-4-one (Chemical Formula: C₁₆H₁₅NOS; Molecular Weight: 269.36 g/mol) features a 2,3-disubstituted architecture with phenyl at C2 and 4-methylphenyl at N3 [2] [4]. This substitution pattern confers distinct steric and electronic properties:
Structural Diagram:
O ║ S——C——N——C₆H₄-CH₃ (p-methyl) / \ / \ C C H / \ \ Ph H H (C5) (C2-phenyl)
This specific 2,3-diaryl substitution pattern is associated with enhanced bioactivity profiles in thiazolidin-4-one analogues. The hydrophobic bulk provided by the two aryl rings may facilitate penetration through biological membranes, while the methyl group offers a minor steric perturbation compared to larger substituents, potentially optimizing target engagement [7] [9] [10].
Extensive preclinical research demonstrates that structurally modified thiazolidin-4-ones exhibit significant pharmacological activities, supporting the therapeutic potential of the 3-(4-methylphenyl)-2-phenyl derivative:
Anticancer Activity:2,3-Disubstituted thiazolidin-4-ones demonstrate selective cytotoxicity against diverse cancer cell lines. Notably, derivatives bearing methylphenyl groups exhibit potent activity against renal cell adenocarcinoma. Popiołek et al. synthesized and evaluated N-[2-(4-methylphenyl)-4-oxo-1,3-thiazolidin-3-yl]benzamide against 769-P renal cancer cells, observing significant antiproliferative effects mediated through G1 cell cycle arrest and apoptosis induction [7]. The compound reduced cell distribution in the G2 phase in a dose-dependent manner, effectively inhibiting mitotic divisions. Molecular docking studies suggest such compounds may interact with tubulin or cyclin-dependent kinases, though exact targets for the 3-(4-methylphenyl)-2-phenyl derivative remain under investigation [6] [7].
Antibacterial and Antibiofilm Activity:Thiazolidin-4-one-thiazole hybrids with halogenated benzylidene groups exhibit potent biofilm inhibition. Haroun et al. reported derivatives reducing Pseudomonas aeruginosa biofilm formation by >50% at MIC concentrations (125–162 µM), attributing activity to 3-halo substituents enhancing electron-withdrawing capacity [1] [9]. The 3-(4-methylphenyl)-2-phenyl substitution pattern shares structural similarities with these bioactive hybrids. Additionally, derivatives containing pyrrolemethylidene moieties at C5 demonstrated significant Staphylococcus aureus biofilm reduction (>11% at 10×MIC), outperforming reference antibiotics like vancomycin in biofilm eradication [1] [9]. The antibiofilm mechanism potentially involves interference with quorum sensing pathways or inhibition of extracellular polymeric substance (EPS) production, critical for biofilm integrity [9].
Antiprotozoal and Antitubercular Potential:While direct studies on 3-(4-methylphenyl)-2-phenyl-1,3-thiazolidin-4-one are limited, structural analogues demonstrate promising activity against parasitic and mycobacterial pathogens. Thiazolidin-4-one-coumarin hybrids exhibit notable activity against Mycobacterium tuberculosis H37Rv, suggesting the core scaffold's potential for antitubercular development [8]. Molecular docking of related compounds indicates inhibition of mycobacterial enoyl-acyl carrier protein reductase (InhA), a validated drug target [8]. Similarly, thiazolidin-4-ones bearing chlorophenyl, benzothiazole, or pyridine-1,3,4-oxadiazole moieties demonstrate high growth inhibition (99% at 50 μg/mL) against M. tuberculosis, supporting the scaffold's versatility against challenging pathogens [8].
Table 2: Comparative Biological Activities of Thiazolidin-4-one Analogues
Biological Activity | Key Structural Features | Potency/Effect | Model System |
---|---|---|---|
Anticancer | N3-Benzamide, C2-(4-methylphenyl) | G1 cell cycle arrest; ↓G2 phase distribution | Renal adenocarcinoma (769-P) |
Antibiofilm | C5-(3-Halo-benzylidene), thiazole hybrid | >50% biofilm reduction at MIC | Pseudomonas aeruginosa |
Antibacterial | C5-Pyrrolemethylidene | >11% biofilm reduction at 10×MIC | Staphylococcus aureus |
Antitubercular | Coumarin-thiazolidinone hybrid | Significant growth inhibition | Mycobacterium tuberculosis H37Rv |
The pharmacological profile of 3-(4-methylphenyl)-2-phenyl-1,3-thiazolidin-4-one derivatives remains an active research area, with current evidence suggesting potential applications in oncology, infectious disease control (particularly biofilm-associated infections), and neglected tropical diseases. Further mechanistic studies and structural optimization are warranted to elucidate precise molecular targets and enhance selectivity [1] [7] [8].
CAS No.: 5873-57-4
CAS No.: 36671-85-9
CAS No.: 11104-40-8
CAS No.:
CAS No.: 4696-35-9
CAS No.: 203860-42-8